molecular formula C13H14N2O2 B2980943 Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate CAS No. 2470437-92-2

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate

Cat. No.: B2980943
CAS No.: 2470437-92-2
M. Wt: 230.267
InChI Key: RUENHHFVDYVZTJ-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Friedländer Synthesis: This classical method involves the condensation of 2-aminopyridine derivatives with carbonyl compounds under acidic conditions to form the naphthyridine core.

  • Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials to form the naphthyridine ring system in a single step. MCRs are advantageous due to their efficiency and atom economy.

  • Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can facilitate the formation of naphthyridine derivatives through cross-coupling reactions.

Industrial Production Methods: Industrial production of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated or carboxylated products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Hydroxylated naphthyridines, carboxylated naphthyridines.

  • Reduction: Aminonaphthyridines.

  • Substitution: Halogenated naphthyridines, alkylated naphthyridines.

Mechanism of Action

Scientific Research Applications

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate has found applications in various scientific research areas:

  • Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial properties.

  • Material Science: Naphthyridine derivatives are used in the development of organic semiconductors and photovoltaic materials.

  • Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Comparison with Similar Compounds

  • Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate

  • Ethyl 2-(2-methyl-1,5-naphthyridin-3-yl)acetate

  • Ethyl 2-(2-methyl-1,7-naphthyridin-3-yl)acetate

Properties

IUPAC Name

ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUENHHFVDYVZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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